2-Chloro-5-fluoro-4-methylpyrimidine

Catalog No.
S790288
CAS No.
134000-96-7
M.F
C5H4ClFN2
M. Wt
146.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-fluoro-4-methylpyrimidine

CAS Number

134000-96-7

Product Name

2-Chloro-5-fluoro-4-methylpyrimidine

IUPAC Name

2-chloro-5-fluoro-4-methylpyrimidine

Molecular Formula

C5H4ClFN2

Molecular Weight

146.55 g/mol

InChI

InChI=1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3

InChI Key

ITAJKPNAPXHDDZ-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1F)Cl

Canonical SMILES

CC1=NC(=NC=C1F)Cl

2-Chloro-5-fluoro-4-methylpyrimidine is a pyrimidine derivative with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol . It features a pyrimidine ring with chlorine and fluorine substituents, making it a halogenated compound. The presence of these halogens contributes to its reactivity and potential biological activity.

Chemical Properties and Potential Applications

2-Chloro-5-fluoro-4-methylpyrimidine (C5H4ClFN2) is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring structure containing two nitrogen atoms. They are essential components of nucleic acids, including DNA and RNA, which play a fundamental role in biological processes.

Search for Existing Literature

Scientific databases such as PubChem and Google Scholar can be helpful resources for finding existing research on 2-Chloro-5-fluoro-4-methylpyrimidine. These platforms allow you to search for relevant scientific articles, patents, and other scholarly publications.

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Typical of halogenated pyrimidines:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or alcohols.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyrimidine allows for electrophilic substitution reactions.
  • Cross-Coupling Reactions: The halogen can participate in cross-coupling reactions with organometallic reagents .

These reactions are crucial for synthesizing more complex molecules in medicinal chemistry.

2-Chloro-5-fluoro-4-methylpyrimidine exhibits notable biological activities:

  • Inhibition of Cytochrome P450 Enzymes: It has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is involved in drug metabolism .
  • Potential Antimicrobial Properties: Similar compounds have shown antimicrobial activity, suggesting that this compound may possess similar properties.

The synthesis of 2-Chloro-5-fluoro-4-methylpyrimidine can be achieved through several methods:

  • Chlorination of 5-Fluoro-4-methylpyrimidine: This method involves treating 5-fluoro-4-methylpyrimidine with chlorinating agents such as phosphorus oxychloride under basic conditions to introduce the chlorine atom at the 2-position .
  • Using Potassium Tert-butoxide: An innovative industrial method employs potassium tert-butoxide as a base instead of sodium hydride to enhance safety and yield during the synthesis process .
  • Acylation or Alkylation Reactions: The nitrogen atoms in the pyrimidine ring can act as nucleophiles in acylation or alkylation reactions to form derivatives of 2-Chloro-5-fluoro-4-methylpyrimidine .

This compound has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
  • Agrochemicals: Its derivatives are used in developing herbicides and pesticides due to their biological activity.
  • Chemical Research: It is utilized in synthetic organic chemistry for creating more complex molecules.

Several compounds share structural similarities with 2-Chloro-5-fluoro-4-methylpyrimidine. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
2-Chloro-4-(trifluoromethyl)pyrimidine0.83Contains trifluoromethyl group enhancing reactivity
4-Chloro-5-fluoro-6-methylpyrimidine0.72Additional methyl group at position 6
2,4-Dichloro-5-fluoropyrimidine0.70Contains two chlorine substituents
6-Chloro-5-fluoro-2-methylpyrimidin-4-amine0.74Amino group at position 4, increasing biological activity

These compounds illustrate the diversity within the pyrimidine class and highlight the unique properties imparted by different substituents.

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-5-fluoro-4-methylpyrimidine

Dates

Modify: 2023-08-15

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